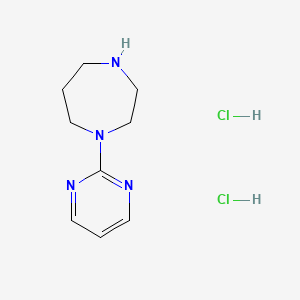

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride

描述

Chemical Identity and Structural Characterization of 1-(Pyrimidin-2-yl)-1,4-diazepane Dihydrochloride

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms. The compound's primary name reflects its structural composition, where the diazepane ring system serves as the parent structure, and the pyrimidine substituent is designated at the 2-position of the pyrimidine ring. The International Union of Pure and Applied Chemistry name for this compound is 1-pyrimidin-2-yl-1,4-diazepane; dihydrochloride, indicating the presence of two hydrochloride counterions associated with the basic nitrogen centers.

Alternative nomenclature systems have been employed in various chemical databases and commercial sources. The compound is also referenced as 1-(2-pyrimidinyl)-1,4-diazepane dihydrochloride in some literature, emphasizing the specific position of attachment on the pyrimidine ring. The Chemical Abstracts Service registry number 21279-58-3 provides a unique identifier for this specific dihydrochloride salt form, distinguishing it from the free base compound which carries the registry number 21279-57-2.

The systematic naming conventions become particularly important when considering the compound's stereochemistry and potential isomeric forms. The diazepane ring adopts specific conformational arrangements that influence the overall molecular geometry and subsequent biological activity. The nomenclature accurately reflects the substitution pattern and the ionic nature of the dihydrochloride salt, which is crucial for understanding its physicochemical properties and potential applications in pharmaceutical formulations.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₉H₁₆Cl₂N₄, representing the complete salt form with two hydrochloride units associated with the organic base. This formula indicates the presence of nine carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and four nitrogen atoms, reflecting the heterocyclic nature of both the diazepane and pyrimidine components. The molecular weight calculations based on this formula yield a precise value of 251.16 grams per mole, which has been consistently reported across multiple commercial and analytical sources.

Comparative analysis with the free base compound reveals important structural relationships. The parent compound, 1-(Pyrimidin-2-yl)-1,4-diazepane, possesses the molecular formula C₉H₁₄N₄ with a molecular weight of 178.23 grams per mole. The difference between the salt and free base forms corresponds exactly to the addition of two hydrochloride units, confirming the stoichiometric relationship and the dibasic nature of the compound. This relationship is expressed mathematically as the salt molecular weight (251.16) minus the base molecular weight (178.23) equals 72.93, which corresponds to two hydrochloride units (2 × 36.46 = 72.92).

The elemental composition analysis provides further insights into the compound's structure and purity assessment capabilities. The carbon content represents approximately 43.04% of the total molecular weight, while hydrogen accounts for 6.42%, nitrogen contributes 22.31%, and chlorine comprises 28.23%. These percentages serve as valuable benchmarks for analytical chemistry procedures and quality control assessments in pharmaceutical and research applications.

| Component | Molecular Formula | Molecular Weight (g/mol) | Percentage Composition |

|---|---|---|---|

| Carbon | C₉ | 108.09 | 43.04% |

| Hydrogen | H₁₆ | 16.13 | 6.42% |

| Nitrogen | N₄ | 56.03 | 22.31% |

| Chlorine | Cl₂ | 70.91 | 28.23% |

| Total | C₉H₁₆Cl₂N₄ | 251.16 | 100.00% |

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound is limited in the available literature, the structural analysis of related pyrimidine-diazepane compounds provides valuable insights into the expected crystal packing and molecular arrangements. X-ray diffraction studies of similar heterocyclic compounds reveal characteristic patterns that can be extrapolated to understand the crystalline properties of this specific dihydrochloride salt. The presence of two hydrochloride counterions significantly influences the crystal lattice formation through hydrogen bonding networks and ionic interactions.

Standard x-ray diffraction powder pattern analysis techniques employed for heterocyclic compounds typically reveal distinct reflections corresponding to the organic framework and the ionic salt components. The diazepane ring system, being a seven-membered heterocycle, exhibits conformational flexibility that influences the overall crystal packing efficiency. The pyrimidine moiety contributes to the planar aromatic character, facilitating potential π-π stacking interactions in the solid state. These structural features combine to create unique diffraction patterns that serve as fingerprints for compound identification and purity assessment.

The hydrochloride salt formation introduces additional complexity to the crystallographic analysis due to the formation of hydrogen-bonded networks between the protonated nitrogen centers and the chloride anions. These interactions typically result in characteristic diffraction patterns with specific d-spacing values that can be correlated with known structural motifs in similar compounds. The integration of both organic and ionic components in the crystal lattice creates a hybrid structure with properties intermediate between purely organic crystals and ionic salts.

Computational modeling studies of related compounds suggest that the diazepane ring adopts a chair-like conformation similar to cycloheptane derivatives, while the pyrimidine ring maintains its aromatic planarity. The torsional angles between these ring systems influence the overall molecular geometry and subsequent crystal packing arrangements. These theoretical predictions provide a framework for interpreting experimental diffraction data and understanding the structure-property relationships in this compound class.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound, revealing detailed information about the molecular framework and conformational behavior. The compound's Nuclear Magnetic Resonance spectral characteristics reflect the unique chemical environments created by the heterocyclic ring systems and the ionic salt formation. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns corresponding to the pyrimidine aromatic protons, the diazepane ring protons, and the exchangeable protons associated with the protonated nitrogen centers.

The pyrimidine ring protons typically exhibit characteristic chemical shifts in the aromatic region, with the H-4 and H-6 protons appearing as doublets due to their equivalent environments and coupling with the H-5 proton. The H-5 proton appears as a triplet due to coupling with both adjacent aromatic protons. These aromatic signals serve as diagnostic markers for the pyrimidine substitution pattern and confirm the regiospecific attachment at the 2-position. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, resulting in downfield resonances compared to simple aromatic systems.

The diazepane ring protons contribute multiple signals in the aliphatic region, reflecting the conformational flexibility and different chemical environments within the seven-membered ring. The protons adjacent to the nitrogen atoms exhibit characteristic patterns influenced by the electronic effects of the heteroatoms and the conformational dynamics of the ring system. The N-CH₂ protons directly attached to the pyrimidine-substituted nitrogen appear at different chemical shifts compared to those adjacent to the secondary amine nitrogen, providing clear evidence of the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information, with the pyrimidine carbon atoms exhibiting characteristic chemical shifts in the 150-160 parts per million range for the aromatic carbons. The diazepane ring carbons appear in the aliphatic region with distinct chemical shifts reflecting their proximity to nitrogen atoms and their position within the ring system. The integration patterns and multiplicities in both proton and carbon-13 spectra confirm the proposed molecular structure and provide quantitative information about the compound's purity and composition.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural confirmation and molecular weight determination. The molecular ion peak corresponds to the protonated base form at m/z 179, representing the loss of both hydrochloride units during the ionization process. This behavior is typical for amine hydrochloride salts, where the acidic conditions of electrospray ionization promote deprotonation and neutral molecule formation before subsequent protonation.

The base peak fragmentation pattern typically involves the cleavage of the bond connecting the pyrimidine and diazepane rings, resulting in characteristic fragment ions corresponding to each ring system. The pyrimidine fragment appears at m/z values consistent with the C₄H₄N₂ unit, while the diazepane-derived fragments reflect various ring-opening and rearrangement processes. These fragmentation pathways provide definitive evidence for the structural connectivity between the two heterocyclic systems.

Advanced mass spectrometric techniques, including tandem mass spectrometry approaches, reveal detailed fragmentation mechanisms that support the proposed structure. The collision-induced dissociation patterns show specific neutral losses corresponding to common functional group eliminations and ring fragmentations. The mass spectral data serves as a molecular fingerprint for compound identification and provides quantitative information for analytical method development and quality control applications.

The isotope pattern analysis in high-resolution mass spectrometry confirms the elemental composition and provides additional confidence in structural assignments. The nitrogen-containing fragments exhibit characteristic isotope distributions that can be compared with theoretical predictions to validate the proposed molecular formula and structural arrangement.

Infrared and Raman Vibrational Profiles

Infrared and Raman spectroscopic techniques provide complementary vibrational information that elucidates the molecular structure and intermolecular interactions in this compound. The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups and structural motifs present in the compound. The N-H stretching vibrations associated with the protonated amine centers appear in the 3000-3500 cm⁻¹ region, often as broad absorptions due to hydrogen bonding interactions with the chloride counterions.

The aromatic C-H stretching vibrations of the pyrimidine ring contribute sharp absorptions in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches from the diazepane ring appear at slightly lower frequencies. The characteristic pyrimidine ring vibrations, including C=N and C=C stretching modes, appear in the 1400-1600 cm⁻¹ region and serve as diagnostic markers for the heterocyclic aromatic system. These bands provide information about the electronic structure and aromatic character of the pyrimidine moiety.

The C-N stretching vibrations associated with both ring systems contribute multiple absorptions in the 1000-1300 cm⁻¹ region, reflecting the various nitrogen-carbon bond environments within the molecule. The diazepane ring vibrations, including ring breathing modes and conformational-sensitive bands, appear throughout the fingerprint region and provide information about the ring conformation and flexibility.

Raman spectroscopy offers complementary information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The pyrimidine ring breathing modes and symmetric stretching vibrations are often enhanced in Raman spectra, providing additional structural confirmation. The combination of infrared and Raman data creates a comprehensive vibrational fingerprint that serves for compound identification, structural verification, and polymorphic analysis in pharmaceutical applications.

属性

IUPAC Name |

1-pyrimidin-2-yl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13;;/h1,4-5,10H,2-3,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJOCZVSWBQVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Pyrimidine Derivatives with Diazepane

The most common method involves nucleophilic substitution reactions where pyrimidine derivatives bearing suitable leaving groups are reacted with diazepane or its derivatives. This approach typically proceeds via nucleophilic aromatic substitution (S_NAr), facilitated by activating groups on the pyrimidine ring.

- Pyrimidine halides or activated pyrimidine derivatives react with diazepane in the presence of a base or catalyst to form the heterocyclic compound.

- Acidification with hydrochloric acid yields the dihydrochloride salt.

Reaction Conditions

- Solvent: Refluxing ethanol or methanol is frequently employed.

- Catalysts: Bases such as sodium hydroxide or potassium carbonate facilitate nucleophilic attack.

- Acidification: Hydrochloric acid is added post-reaction to protonate the amine groups, forming the dihydrochloride salt.

Specific Synthesis Pathways

Synthesis via Nucleophilic Aromatic Substitution

This pathway involves substituting a halogen atom on a pyrimidine ring with diazepane, often using 2,4-dichloropyrimidine as a precursor.

- React 2,4-dichloropyrimidine with diazepane in the presence of a base (e.g., sodium hydroxide) under reflux.

- The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

Cyclization of Disubstituted Pyrimidines

Disubstituted pyrimidines, synthesized via multi-step reactions involving amino groups and halogenated pyrimidines, can be cyclized with diazepane.

- Synthesis of disubstituted pyrimidines through nucleophilic substitution reactions.

- Subsequent cyclization with diazepane under reflux conditions.

- Acidification with HCl to obtain the dihydrochloride form.

Multi-Step Synthesis Involving Oxazolo[4,5-d]pyrimidines

An alternative route involves constructing fused heterocyclic systems, such as oxazolo[4,5-d]pyrimidines, followed by substitution with diazepane.

- Formation of oxazolo[4,5-d]pyrimidines via cyclocondensation of 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-ones with amidine hydrochlorides.

- Reaction of these intermediates with diazepane under reflux conditions to introduce the diazepane ring.

Reaction Data and Conditions Summary

| Step | Reagents | Solvent | Catalyst | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine + Diazepane | Ethanol | None | Reflux | Nucleophilic substitution to form pyrimidine-diazepane intermediate |

| 2 | Disubstituted pyrimidine + Hydrochloric acid | - | - | Room temp to reflux | Protonation to form dihydrochloride salt |

| 3 | Oxazolo[4,5-d]pyrimidines + Diazepane | Pyridine or Dioxane | None | Reflux | Cyclization to fused heterocycle |

Research Findings and Literature Data

Literature Reports

- Reaction of diamines with halogenated pyrimidines: Synthesis of 1-(5-chloropyridin-2-yl)-1,4-diazepane was achieved by reacting diamines with 2,5-dichloropyridine, indicating a similar approach for pyrimidine derivatives.

- Multi-step synthesis involving heterocyclic intermediates: The formation of 7-(1,4-diazepan)-substitutedoxazolo[4,5-d]pyrimidines demonstrates the versatility of cyclization strategies involving heterocyclic intermediates.

Reaction Optimization

- Reflux conditions in ethanol or pyridine are optimal for nucleophilic substitution.

- Use of strong acids like hydrochloric acid ensures efficient protonation, yielding the dihydrochloride salt with high purity.

- Catalysts such as potassium carbonate or triethylamine improve reaction yields by facilitating nucleophilic attack.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,4-Dichloropyrimidine + Diazepane | Ethanol | Reflux, base | Moderate to high | Widely used for simple pyrimidine-diazepane synthesis |

| Multi-step heterocycle cyclization | Oxazolo[4,5-d]pyrimidines + Diazepane | Pyridine | Reflux | Variable | Produces fused heterocyclic derivatives with diazepane ring |

| Acidic protonation | Pyrimidine derivatives + HCl | - | Room temp to reflux | High | For dihydrochloride salt formation |

化学反应分析

Types of Reactions: 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed:

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced diazepane derivatives.

Substitution: Formation of alkylated or acylated pyrimidine derivatives.

科学研究应用

Chemical and Biological Properties

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The presence of the pyrimidine moiety is significant as pyrimidines are integral components of nucleic acids, while the diazepane ring can influence pharmacokinetics and pharmacodynamics.

Key Properties

- Molecular Formula : C₈H₁₃Cl₂N₃

- Molecular Weight : 208.12 g/mol

Medicinal Chemistry

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is being investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.

- Antiviral Properties : Potentially inhibiting viral replication.

- Anticancer Effects : Showing promise in reducing tumor cell viability in vitro.

Research has indicated that the compound may interact with specific receptors or enzymes, influencing pathways relevant to disease mechanisms. For instance, studies have suggested its role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in treating neurodegenerative diseases and psychiatric disorders.

Biological Studies

The compound is utilized in biochemical assays as a ligand to study enzyme interactions. Its ability to form hydrogen bonds and engage in π-π interactions enhances its utility in biological research.

In Vitro Studies :

| Study | Cell Type | Concentration | Outcome |

|---|---|---|---|

| A | Neuronal Cells | 10 µM | 45% reduction in cell death due to oxidative stress |

| B | Astrocytes | 20 µM | Increased glutathione levels |

In Vivo Studies :

| Model | Dosage | Behavioral Outcome |

|---|---|---|

| Mouse Model of Depression | 5 mg/kg | Decreased immobility time by 30% |

| Rat Model of Anxiety | 10 mg/kg | Increased time spent in open arms |

Material Science

Beyond biological applications, there is growing interest in the use of this compound in material science. Its structural characteristics allow for exploration in developing new materials with specific electronic or optical properties. This includes potential applications in creating functional polymers or ionic liquids.

作用机制

The mechanism of action of 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the diazepane ring can provide steric bulk and conformational flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Key Observations:

- Ring Modifications : Replacing diazepane with oxazepane (as in 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride) introduces an oxygen atom, reducing ring flexibility and altering hydrogen-bonding capacity .

- Substituent Effects :

- Trifluoromethyl groups (e.g., in 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane dihydrochloride) enhance lipophilicity and metabolic resistance, making the compound suitable for CNS-targeting drugs .

- Fluorobenzyl groups (e.g., 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate) improve binding to serotonin or dopamine receptors due to fluorine’s electron-withdrawing properties .

- Chloro and methylthio groups (e.g., 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-1,4-diazepane hydrochloride) may enhance interactions with kinase active sites .

生物活性

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse and authoritative sources.

Structural Characteristics

The compound features a pyrimidine ring fused with a diazepane ring , which is crucial for its biological activity. Pyrimidines are integral to many biological molecules, including nucleic acids, while diazepanes are known for their diverse pharmacological effects, particularly in the central nervous system. This unique structural combination allows for a variety of interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives related to this compound show promising antimicrobial properties against various pathogens .

- Antifibrotic Effects : In recent pharmacological evaluations, compounds similar to this compound demonstrated significant antifibrotic effects in rat models, indicating potential applications in treating pulmonary fibrosis .

- Enzyme Interaction : The compound is being investigated for its ability to interact with specific enzymes and receptors, impacting various biological pathways. This includes binding affinities that may influence disease mechanisms relevant to conditions like cancer and fibrosis .

The mechanism of action for this compound involves its interaction with molecular targets through hydrogen bonding and π-π interactions facilitated by the pyrimidine ring. The diazepane ring contributes steric bulk and conformational flexibility, enhancing the compound's ability to modulate the activity of target proteins .

Table 1: Summary of Biological Activities

Case Study: Antifibrotic Evaluation

In a study focused on pulmonary fibrosis, compounds derived from this compound were evaluated in a bleomycin-induced rat model. The results showed a marked decrease in fibrotic markers and inflammatory cytokines such as TNF-α and IL-6. Additionally, upregulation of anti-apoptotic markers like Bcl-2 was noted, suggesting a protective effect against fibrosis .

Synthesis and Characterization

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The synthetic routes often explore various reaction conditions and catalysts to enhance the efficiency of producing this compound.

常见问题

Q. How can reactor design improve scalability for diazepane-based derivatives?

- Methodological Answer : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C) enhance yield and reduce byproducts. Process analytical technology (PAT) monitors real-time parameters (temperature, pressure), and scale-up simulations using computational fluid dynamics (CFD) mitigate mixing inefficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。